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Introduction
PatMaN (Pattern Matching for Nucleotides) is a command-line tool designed for efficient

searching of numerous short nucleotide sequences within large databases, such as whole

genomes.[1][2] A key feature of PatMaN is its ability to allow for a predefined number of

mismatches and gaps, making it a versatile tool for various next-generation sequencing (NGS)

data analysis applications where short reads may not perfectly match a reference sequence.[2]

[3][4] This document provides detailed application notes and protocols for utilizing PatMaN in

common NGS workflows.

PatMaN implements a non-deterministic automata matching algorithm based on a keyword tree

of the search strings. This approach allows for rapid identification of perfect matches, while the

retrieval time increases with the number of allowed edits (mismatches and gaps). The software

is written in C++, distributed under the GNU General Public License, and has been tested on

GNU/Linux operating systems.

Key Features and Parameters
PatMaN's functionality is controlled through a set of command-line parameters. Understanding

these is crucial for tailoring the analysis to specific research needs.
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Parameter Description Data Type

-d, --database
Specifies the path to the

database file in FASTA format.
String

-p, --patterns

Specifies the path to the file

containing the short query

sequences in FASTA format.

String

-e, --edits

Sets the maximum number of

total edits (mismatches +

gaps) allowed in a match.

Integer

-g, --gaps
Sets the maximum number of

gaps allowed in a match.
Integer

-a, --ambiguity

When set, ambiguous

nucleotide codes in the query

are treated as matches if the

database nucleotide is one of

the possibilities. If not set, 'N' is

treated as a mismatch.

Flag

-o, --output
Specifies the path for the

output file.
String

Performance
The performance of PatMaN is influenced by the number of allowed edits. The following table,

derived from the original PatMaN publication, illustrates the relationship between the number of

edits and the runtime for aligning two different datasets against chimpanzee chromosome 22.
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Dataset Edits Gaps
Run Time
(seconds)

Hits

HGU95-A probes 0 0 2.1 1,299

HGU95-A probes 1 1 22.2 11,461

HGU95-A probes 2 2 213.8 49,602

Bonobo Reads 0 0 11.8 1,208,610

Bonobo Reads 1 1 119.5 2,050,422

Bonobo Reads 2 2 1024.7 2,581,770

Note: Benchmarking was performed on a 2.2 GHz workstation with approximately 260 MB of

RAM used. For the Bonobo reads, a 1.8 GHz workstation with 8.6 GB of RAM was used.

Application: Small RNA (miRNA) Sequencing Data
Analysis
PatMaN is well-suited for the initial alignment step in small RNA sequencing workflows,

particularly for identifying known microRNAs (miRNAs) within a sample.

Experimental Workflow: Small RNA-Seq Analysis

Pre-processing

Alignment Post-alignment Analysis

Raw Sequencing Reads (FASTQ) Quality Control (FastQC) Adapter & Quality Trimming

PatMaN Alignment Read CountingmiRNA Database (miRBase) Normalization Differential Expression Analysis Target Prediction
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A typical workflow for small RNA sequencing data analysis.

Protocol: miRNA Alignment with PatMaN
This protocol outlines the steps for aligning pre-processed small RNA sequencing reads to a

reference miRNA database.

1. Data Preparation:

Input Reads: Ensure your small RNA reads are in FASTA format. If your data is in FASTQ

format, convert it to FASTA. The reads should be pre-processed to remove adapter

sequences and low-quality bases.

Reference Database: Download the mature miRNA sequences from a database such as

miRBase (--INVALID-LINK--) in FASTA format.

2. PatMaN Command:

Execute the following command in your terminal, replacing the placeholder file names with your

actual file paths. This example allows for one mismatch and no gaps.

3. Output Interpretation:

The output file (alignment_results.txt) will be a tab-separated file with the following columns:

Target sequence identifier (from the miRNA database)

Query sequence identifier (from your reads file)

Start position of the alignment in the target sequence

End position of the alignment in the target sequence

Strand (+ or -)

Number of edits (mismatches + gaps)

4. Downstream Analysis:
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The alignment output from PatMaN can be used as input for downstream tools to quantify

miRNA expression levels. This typically involves counting the number of reads that align to

each miRNA.

Application: CRISPR Screen (sgRNA) Data Analysis
Another key application of PatMaN is in the analysis of pooled CRISPR screens to determine

the abundance of single-guide RNAs (sgRNAs) in the cell population.

Experimental Workflow: CRISPR Screen Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

